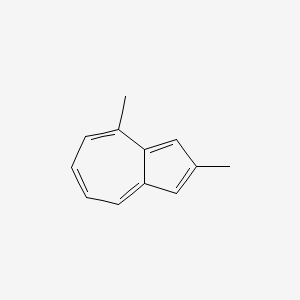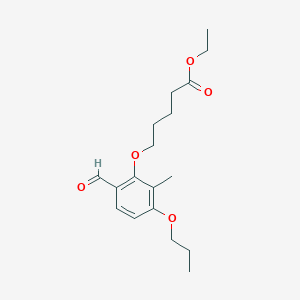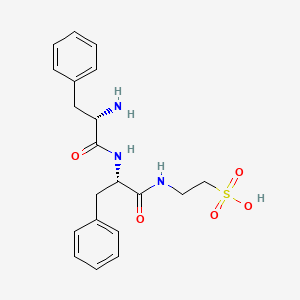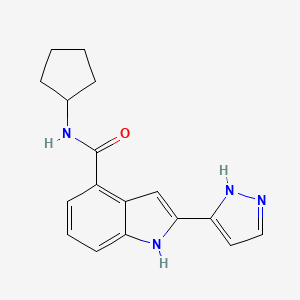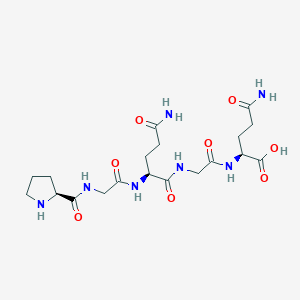
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is a peptide compound composed of the amino acids proline, glycine, and glutamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents such as carbodiimides.
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidative modifications of amino acid side chains, particularly those of proline and glutamine.
Substitution: Replacement of specific amino acid residues with other amino acids or chemical groups.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Specific reagents depending on the desired substitution.
Major Products
Hydrolysis: Yields proline, glycine, and glutamine.
Oxidation: Produces oxidized forms of the amino acids.
Substitution: Results in modified peptides with altered properties.
Applications De Recherche Scientifique
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine has several scientific research applications:
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease.
Biochemistry: Used in studies of peptide structure and function.
Pharmaceuticals: Investigated for its role in drug delivery systems.
Mécanisme D'action
The mechanism of action of L-Prolylglycyl-L-glutaminylglycyl-L-glutamine involves its interaction with specific molecular targets and pathways. For example, it may modulate oxidative stress and acetylcholine depletion, which are relevant in neurodegenerative diseases . The compound can also influence gene expression and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid: Another peptide with neuroprotective properties.
L-glutamine: An amino acid with various metabolic roles.
Uniqueness
L-Prolylglycyl-L-glutaminylglycyl-L-glutamine is unique due to its specific sequence and potential therapeutic applications. Its combination of amino acids provides distinct biochemical properties compared to other peptides.
Propriétés
Numéro CAS |
832732-89-5 |
|---|---|
Formule moléculaire |
C19H31N7O8 |
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[[2-[[(2S)-5-amino-5-oxo-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H31N7O8/c20-13(27)5-3-11(25-15(29)8-23-17(31)10-2-1-7-22-10)18(32)24-9-16(30)26-12(19(33)34)4-6-14(21)28/h10-12,22H,1-9H2,(H2,20,27)(H2,21,28)(H,23,31)(H,24,32)(H,25,29)(H,26,30)(H,33,34)/t10-,11-,12-/m0/s1 |
Clé InChI |
MHWAOBRZIYPKJZ-SRVKXCTJSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1CC(NC1)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


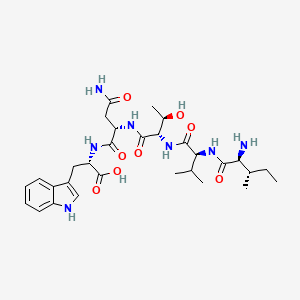
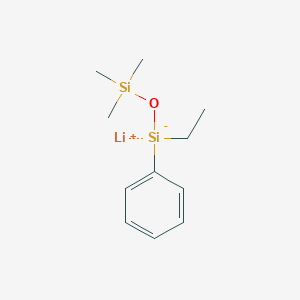
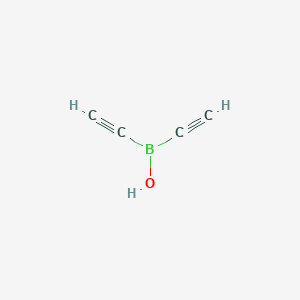
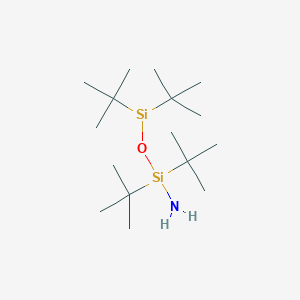
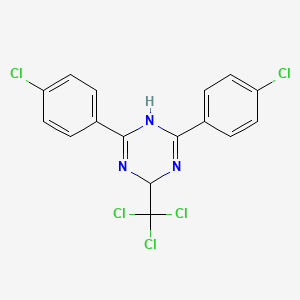
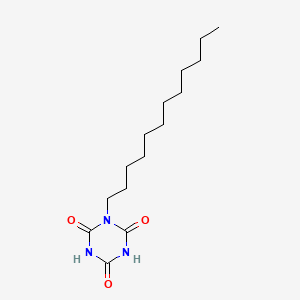

![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
![1-[1-(Ethenyloxy)but-2-yn-1-yl]-4-(trifluoromethyl)benzene](/img/structure/B14218351.png)
